molecular formula C10H19NO4 B6238239 tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate CAS No. 2306273-06-1

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate

Cat. No. B6238239
CAS RN: 2306273-06-1
M. Wt: 217.3
InChI Key:
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Description

Tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate (TBOC) is a versatile and highly reactive molecule that can be used as a building block for a variety of organic compounds. Its unique structure allows it to react with a variety of functional groups, making it an important tool in synthetic organic chemistry. TBOC is also a useful reagent for the synthesis of more complex molecules, such as pharmaceuticals, and has potential applications in the field of drug discovery.

Scientific Research Applications

Tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of fluorescent probes. This compound has also been used in the synthesis of peptides, oligonucleotides, and other biomolecules. In addition, this compound has been used in the synthesis of new drug delivery systems and the synthesis of materials for tissue engineering.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is not completely understood. However, it is believed that the reaction of this compound with other molecules occurs through nucleophilic substitution, in which the electron-rich carbon atom of this compound acts as a nucleophile, attacking the electron-deficient carbon atom of the other molecule. This reaction results in the formation of an ether, which is the product of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of AChE can lead to increased levels of acetylcholine, which can have a variety of effects on the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is its versatility and reactivity, which make it a useful tool for a variety of synthetic organic chemistry experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound is highly reactive and must be handled with care to avoid unwanted side reactions.

Future Directions

The potential applications of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate are numerous and include the synthesis of pharmaceuticals, the synthesis of polymers, the synthesis of fluorescent probes, and the synthesis of new drug delivery systems. In addition, this compound could be used in the synthesis of materials for tissue engineering, the synthesis of peptides, oligonucleotides, and other biomolecules, and the synthesis of new drugs with improved efficacy and safety profiles. Furthermore, this compound could be used to study the mechanisms of action of existing drugs and to develop new drugs with novel mechanisms of action. Finally, this compound could be used in the development of novel catalysts for organic synthesis.

Synthesis Methods

Tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate can be synthesized via a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ugi four-component reaction. In the Williamson ether synthesis, this compound is formed by the reaction of tert-butyl alcohol (TBA) and ethyl oxalate. The Grignard reaction is a nucleophilic substitution reaction in which a Grignard reagent (such as methylmagnesium bromide) is reacted with an aldehyde or ketone to form an ether. The Ugi four-component reaction is a multicomponent reaction in which three different reagents are reacted simultaneously to form a product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 3-chloro-1-propanol to form tert-butyl N-(3-chloro-2-hydroxypropyl)carbamate, which is then reacted with sodium hydroxide and 3-oxetanone to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-chloro-1-propanol", "sodium hydroxide", "3-oxetanone" ], "Reaction": [ "Step 1: React tert-butyl carbamate with 3-chloro-1-propanol in the presence of a base catalyst to form tert-butyl N-(3-chloro-2-hydroxypropyl)carbamate.", "Step 2: Add sodium hydroxide to the reaction mixture and heat to initiate the ring-opening of 3-oxetanone.", "Step 3: Allow the reaction to proceed until completion, then isolate and purify the final product, tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate." ] }

CAS RN

2306273-06-1

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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